molecular formula C15H22N2O5S B11521130 N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide

N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11521130
M. Wt: 342.4 g/mol
InChI Key: XDGFIJPMATYHLP-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a methoxyethyl group, a methyl group, and a morpholin-4-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 2-methyl-5-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to yield the benzamide intermediate.

    Introduction of the Morpholin-4-ylsulfonyl Group: The benzamide intermediate is then subjected to sulfonylation using morpholine and a sulfonyl chloride reagent, such as chlorosulfonic acid, under controlled conditions to introduce the morpholin-4-ylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitro group (if present) to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to active sites, while the methoxyethyl and methyl groups can influence the compound’s overall pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)aniline: Similar structure but with an aniline core.

    N-(2-methoxyethyl)-2-methyl-5-(piperidin-4-ylsulfonyl)benzamide: Contains a piperidine ring instead of morpholine.

    N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzoic acid: Carboxylic acid derivative.

Uniqueness

N-(2-methoxyethyl)-2-methyl-5-(morpholin-4-ylsulfonyl)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-methyl-5-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C15H22N2O5S/c1-12-3-4-13(11-14(12)15(18)16-5-8-21-2)23(19,20)17-6-9-22-10-7-17/h3-4,11H,5-10H2,1-2H3,(H,16,18)

InChI Key

XDGFIJPMATYHLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NCCOC

Origin of Product

United States

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